Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate is a synthetic organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group and the piperazine ring in its structure suggests potential biological activity, making it a compound of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable nicotinic acid derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Piperazine Ring: The piperazine moiety is introduced via a nucleophilic substitution reaction with a suitable piperazine derivative.
Cyano Group Addition: The cyano group is introduced through a cyanation reaction, often using reagents like cyanogen bromide.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The piperazine ring and the trifluoromethyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate would depend on its specific biological target. Generally, compounds with a piperazine ring and a trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. The cyano group can also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-cyano-6-(morpholin-4-yl)-2-(trifluoromethyl)nicotinate: Similar structure but with a morpholine ring instead of piperazine.
Ethyl 5-cyano-6-(piperidin-1-yl)-2-(trifluoromethyl)nicotinate: Contains a piperidine ring instead of piperazine.
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(methyl)nicotinate: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
Ethyl 5-cyano-6-(piperazin-1-yl)-2-(trifluoromethyl)nicotinate is unique due to the combination of the trifluoromethyl group and the piperazine ring, which can impart distinct biological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-cyano-6-piperazin-1-yl-2-(trifluoromethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-2-23-13(22)10-7-9(8-18)12(20-11(10)14(15,16)17)21-5-3-19-4-6-21/h7,19H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAOUVCLVYZQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCNCC2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728829 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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